Phenyl styryl sulfone
Overview
Description
Phenyl styryl sulfone is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Phenyl trans-styryl sulfone, also known as (E)-[2-(Phenylsulfonyl)vinyl]benzene or Phenyl styryl sulfone, is a chemical compound with the linear formula C6H5CH=CHSO2C6H5 . This compound has been employed as a vinyl sulfone drug .
Target of Action
It has been used in the selective kidney disease medium (skdm-2) for bacterial growth , suggesting that it may target bacterial cells.
Mode of Action
One study suggests that the α-amino c(sp3) radical adds to the double bond of phenyl trans-styryl sulfone, yielding another c(sp3) radical that leads to the final vinylation .
Biochemical Pathways
Its role in the electrochemical oxidative α-c(sp3)–h functionalization of tertiary amines suggests it may influence pathways involving these amines .
Result of Action
Phenyl trans-styryl sulfone has been used as a vinyl sulfone drug in the selective kidney disease medium (SKDM-2) for bacterial growth
Biochemical Analysis
Biochemical Properties
Phenyl trans-styryl sulfone plays a significant role in biochemical reactions, particularly as a vinyl sulfone drug. It has been employed in selective kidney disease mediums for bacterial growth . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been shown to bind to metal ions and generate reactive radicals in the presence of formamide, which can polymerize styrene and other monomers . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
Phenyl trans-styryl sulfone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used as a building block for proteomics research, indicating its role in studying protein interactions and functions . The compound’s ability to generate reactive radicals can affect cellular redox states and signaling pathways, potentially leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, Phenyl trans-styryl sulfone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For example, it has been used in electrochemical oxidative α-C (sp3)–H functionalization of tertiary amines, where it participates in radical vinylation reactions . The compound’s ability to form reactive intermediates, such as α-amino radical cations and iminium cations, underscores its role in complex biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl trans-styryl sulfone can change over time due to its stability and degradation. The compound is known for its high thermal stability and resistance to oxidation . Long-term studies have shown that it maintains its activity and function in various experimental conditions, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of Phenyl trans-styryl sulfone vary with different dosages in animal models. At therapeutic doses, the compound has shown efficacy in preclinical disease models without significant side effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Phenyl trans-styryl sulfone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s ability to generate reactive radicals can influence metabolic processes, such as oxidative phosphorylation and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Phenyl trans-styryl sulfone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
Phenyl trans-styryl sulfone’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its role in cellular processes and biochemical reactions.
Properties
IUPAC Name |
[(E)-2-(benzenesulfonyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCCXFLTURVLK-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16212-06-9, 5418-11-1 | |
Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl styryl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl styryl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl trans-Styryl Sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Phenyl trans-styryl sulfone participate in photoredox reactions?
A2: Yes, recent research has shown that Phenyl trans-styryl sulfone can act as an electrophilic substrate in photoredox-catalyzed C-C coupling reactions. For instance, it readily reacts with 1-phenylpyrrolidine in the presence of visible-light-absorbing CdS quantum dots (QDs). This reaction proceeds without needing sacrificial reagents or co-catalysts, highlighting the potential of phenyl trans-styryl sulfone in sustainable photoredox catalysis. []
Q2: How does the structure of the ligand shell on quantum dots affect the reaction with Phenyl trans-styryl sulfone?
A3: Studies using CdS QDs have revealed that the composition of the QD ligand shell can significantly influence the rate of photocatalytic C-C coupling with Phenyl trans-styryl sulfone. Specifically, creating mixed monolayers of oleate and octylphosphonate on the QD surface enhances both the reaction rate and energy efficiency. This improvement is attributed to facilitated hole-transfer kinetics resulting from the disordered ligand shell. []
Q3: Can Phenyl trans-styryl sulfone be used to study radical reactions?
A4: Yes, Phenyl trans-styryl sulfone's double bond can readily react with carbon-centered radicals. This property has proven valuable in understanding the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Electrochemical mass spectrometry studies showed that an α-amino C(sp3) radical, generated from a tertiary amine, adds to the double bond of Phenyl trans-styryl sulfone. This addition generates another C(sp3) radical, ultimately leading to vinylation. This study highlights the role of Phenyl trans-styryl sulfone as a mechanistic probe in radical chemistry. []
Q4: How do hydroperoxides react with Phenyl trans-styryl sulfone?
A5: While simpler aryl(vinyl)sulfones readily undergo base-catalyzed addition reactions with hydroperoxides, Phenyl trans-styryl sulfone (with a phenyl substituent on the double bond) requires more drastic conditions to react. [] This difference in reactivity highlights the influence of steric hindrance on the reactivity of the double bond in Phenyl trans-styryl sulfone.
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